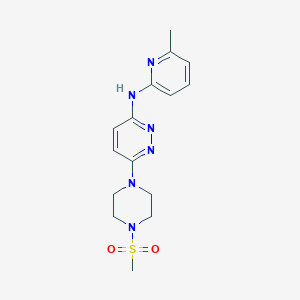

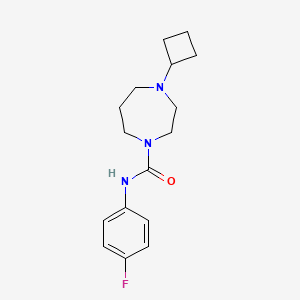

![molecular formula C9H8O2S B2958829 Benzo[b]thiophene-3-ol, 4-methoxy- CAS No. 99595-78-5](/img/structure/B2958829.png)

Benzo[b]thiophene-3-ol, 4-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

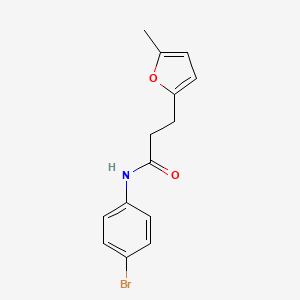

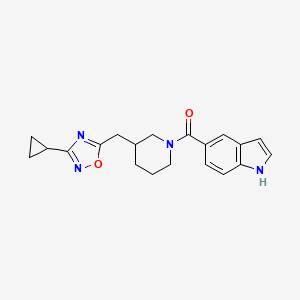

Benzo[b]thiophenes are aromatic heterocyclic compounds containing benzene and thiophene rings . This class of heterocycles is present in a large number of natural and non-natural compounds. Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .

Synthesis Analysis

Numerous mild and efficient approaches for the synthesis of benzo[b]thiophenes have been developed over the years . Different catalysts and substrates have been applied for benzo[b]thiophene synthesis . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis

The molecular formula of Benzo[b]thiophene is C8H6S . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .Physical And Chemical Properties Analysis

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .Applications De Recherche Scientifique

Synthesis Methodologies

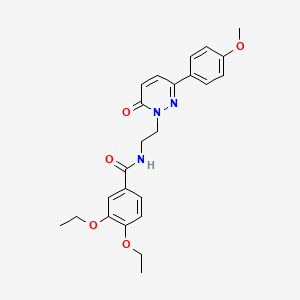

The synthesis of benzo[b]thiophene derivatives, including those with 4-methoxy groups, often involves intramolecular cyclization and aromatic nucleophilic substitution reactions. David et al. (2005) described efficient access to 2-aryl-3-substituted benzo[b]thiophenes through a method that provides 2-aryl-3-amino or phenoxybenzo[b]thiophenes directly from the benzo[b]thiophene core, achieving about 35% overall yield in 5 steps (David et al., 2005).

Biological Activities

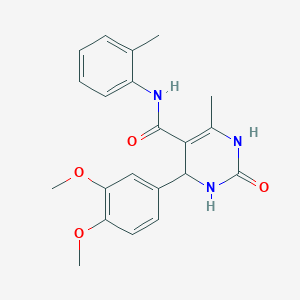

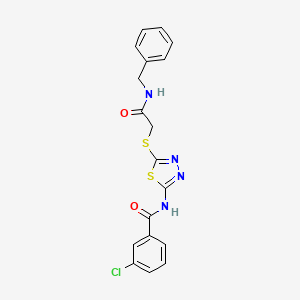

Benzo[b]thiophene molecules have been identified as important tools in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, demonstrating potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya & Pai, 2010).

Materials Applications

Laali et al. (2007) investigated the electrophilic chemistry of thia-PAHs, including benzo[b]thiophene derivatives with 4-methoxy groups, reporting the first examples of stable carbocations from these compounds. The study also covered S-alkylated onium salts and model electrophilic substitutions, which have implications for materials science, particularly in the development of organic photoelectric materials and organic semiconductors (Laali et al., 2007).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzothiophene derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Mode of Action

Benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to the observed biological activities .

Biochemical Pathways

Benzothiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of benzothiophene derivatives would be an important area of study to understand their bioavailability and therapeutic potential .

Result of Action

Benzothiophene derivatives have been shown to have strong biological activities, suggesting that they can induce significant changes at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of benzothiophene derivatives .

Propriétés

IUPAC Name |

4-methoxy-1-benzothiophen-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYUYGRDAMFESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2958754.png)

![(3As,8aS)-2-benzyl-1,3,3a,5,6,7,8,8a-octahydrocyclohepta[c]pyrrol-4-one](/img/structure/B2958758.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 4-(trifluoromethyl)benzenecarboxylate](/img/structure/B2958764.png)

![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2958769.png)